molecular formula C15H13N3O4S B194157 Fenbendazole sulfone CAS No. 54029-20-8

Fenbendazole sulfone

Cat. No. B194157
CAS RN: 54029-20-8
M. Wt: 331.3 g/mol
InChI Key: UAFDGCOOJPIAHN-UHFFFAOYSA-N
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Description

Fenbendazole sulfone, also known as Oxfendazole sulfone or FBZ-SO2, is a minor metabolite of Fenbendazole . Fenbendazole is a broad-spectrum benzimidazole anthelmintic used against various gastrointestinal parasites .


Molecular Structure Analysis

Fenbendazole has the molecular formula C15H13N3O2S and a molecular weight of 299.35 . The molecular structure of Fenbendazole sulfone is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Fenbendazole metabolites, fenbendazole and fenbendazole sulfone, were found as major degradation products using high-resolution mass spectrometry. The proposed hydrolytic degradation pathway consisted of the base catalyzed hydrolysis followed by consecutive oxidative cyclization to the five-membered ring of the benzo-imidazole derivative .


Physical And Chemical Properties Analysis

Fenbendazole is characterized by low solubility in water . The possibilities of mechanochemical modification of fenbendazole were evaluated in order to improve the solubility index .

Scientific Research Applications

Pharmacological Implications in Animals

Fenbendazole sulfone, a metabolite of fenbendazole, has significant implications in veterinary medicine. A study by Capece, Virkel, and Lanusse (2009) discusses the enantiomeric behavior of fenbendazole sulfoxide (oxfendazole) in domestic animals, highlighting its pharmacological relevance. This research emphasizes the importance of understanding the metabolism and systemic availability of each enantiomeric form for effective anthelmintic therapy (Capece, Virkel, & Lanusse, 2009).

Methodologies for Quantitative Determination in Animal Tissues

Varlamova, Abramov, and Arkhipov (2021) developed a methodology for quantitative determination of fenbendazole and its metabolites, including sulfone, in organs and tissues of sheep. This method, utilizing high-performance liquid chromatography tandem mass-spectrometry (HPLC-MS/MS), is crucial for accurate measurement of drug and metabolite levels in animal tissues (Varlamova, Abramov, & Arkhipov, 2021).

Anthelmintic Efficacy and Targeted Delivery

Research by Varlamova et al. (2021) also explores the targeted delivery and pharmacological activity of supramolecular fenbendazole in treating parasitic infections. This study highlights the potential for enhancing the efficacy and reducing the required dose of fenbendazole through innovative delivery mechanisms (Varlamova et al., 2021).

Risk Assessment for Human Consumption of Treated Animal Products

A study conducted by Carreño Gútiez, Tell, and Martínez-López (2021) focuses on the risk assessment of human consumption of meat from fenbendazole-treated pheasants. This research is pivotal for understanding the safety implications of consuming animal products treated with fenbendazole (Carreño Gútiez, Tell, & Martínez-López, 2021).

Comparative Studies Across Species

Short, Barker, and others (1987, 1988) have conducted comparative studies to understand the metabolism and disposition of fenbendazole in various animals, providing crucial insights into how different species process this drug and its metabolites (Short et al., 1987), (Short, Flory, & Barker, 1988).

Metabolism and Inhibition Studies

Studies by Murray, Hudson, and Yassa (1992) and Short, Flory, Hsieh, and Barker (1988) delve into the hepatic microsomal metabolism of fenbendazole, investigating the inhibition of cytochrome P450 reactions. Such research aids in understanding the drug's metabolic pathways and potential drug interactions (Murray, Hudson, & Yassa, 1992), (Short, Flory, Hsieh, & Barker, 1988).

Safety And Hazards

Fenbendazole is known to have a high safety margin and most species tolerate it very well. It has a very low degree of toxicity and a high degree of safety in experimental animals .

properties

IUPAC Name

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFDGCOOJPIAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968870
Record name Oxfendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbendazole sulfone

CAS RN

54029-20-8
Record name Oxfendazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxfendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenbendazole sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXFENDAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
BJ Henry, D Patel, C Henry, MZ Brym… - Biomedical …, 2023 - Wiley Online Library
… the quantification of fenbendazole sulfone in bobwhite following … fenbendazole sulfone drug residue in Northern bobwhite liver. The official method for quantifying fenbendazole sulfone …
CR Short, W Flory, LC Hsieh… - Journal of Veterinary …, 1988 - Wiley Online Library
… 4 fourth metabolite, resulting from the further oxidation of oxfendazole, fenbendazole sulfone (FBZ-SO*), was formed in all species but at highly varying rates. The chicken exhibited the …
Number of citations: 83 onlinelibrary.wiley.com
DJ Fletouris, NA Botsoglou, IE Psomas… - Journal of Agricultural …, 1996 - ACS Publications
… Under the established conditions, fenbendazole sulfoxide eluted at 4.6 min, p-hydroxyfenbendazole elution at 6.5 min, fenbendazole sulfone eluted at 8.8 min, and fenbendazole eluted …
Number of citations: 20 pubs.acs.org
AI Varlamova, PP Kotchetkov, IA Arkhipov… - International Journal of …, 2021 - Elsevier
… The analytical standards of fenbendazole sulfoxide and fenbendazole sulfone (purity ≥ 99%), polyvinylpyrrolidone, formic acid for LC-MS, ammonium formate (purity ≥ 97 %) were …
Number of citations: 4 www.sciencedirect.com
M Carreño Gútiez, LA Tell… - Frontiers in Veterinary …, 2021 - frontiersin.org
… are slaughtered, fenbendazole sulfone residues may remain in the tissues. To analyze whether human consumption of pheasant tissues with fenbendazole sulfone residues is safe, we …
Number of citations: 1 www.frontiersin.org
LK Sørensen, H Hansen - Analyst, 1998 - pubs.rsc.org
… In mammals and poultry, FBZ is metabolised to fenbendazole sulfoxide (FBZ-SO) and fenbendazole sulfone (FBZ-SO2).The metabolite FBZ-SO has also been detected in fish treated …
Number of citations: 19 pubs.rsc.org
SS Enouri, MT Guerin, IG Wilson… - The Canadian …, 2019 - ncbi.nlm.nih.gov
… et 3 dindons ont été sacrifiés tous les deux jours pendant les jours 2 à 16 après le traitement et les tissus ont été prélevés pour déterminer les concentrations de fenbendazole sulfone (…
Number of citations: 6 www.ncbi.nlm.nih.gov
N Rummel, I Chung, B Shaikh - Journal of liquid chromatography & …, 2011 - Taylor & Francis
… Albendazole sulfoxide, albendazole sulfone, albendazole-2-aminosulfone, and fenbendazole sulfone were purchased from US Biological (Swampscott, MA, USA). Fenbendazole …
Number of citations: 17 www.tandfonline.com
FJ Fishpool, LP Kahn, DJ Tucker… - Animal production …, 2012 - CSIRO Publishing
… Area under the curve (least square means ± se) calculated from the combined plasma concentrations of oxfendazole and fenbendazole-sulfone over time in sheep dosed with …
Number of citations: 5 www.publish.csiro.au
R Kreuzig, K Blümlein, S Höltge - CLEAN–Soil, Air, Water, 2007 - Wiley Online Library
… Due to enhanced formation of fenbendazole-sulfoxide, fenbendazolesulfone, and non-extractable residues, DT50 thus dropped to 9 days. Similar mobility and degradability tendencies …
Number of citations: 41 onlinelibrary.wiley.com

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